molecular formula C16H11ClN2OS B2421692 2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide CAS No. 303997-95-7

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2421692
CAS No.: 303997-95-7
M. Wt: 314.79
InChI Key: ZMKNXAYAJQWRIT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)16-19-14(10-21-16)15(20)18-13-4-2-1-3-5-13/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKNXAYAJQWRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of 4-chloroaniline with thiourea and a suitable carboxylic acid derivative. One common method involves the cyclization of 4-chloroaniline with thiourea in the presence of a base such as sodium hydroxide, followed by the reaction with a carboxylic acid derivative to form the desired thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The thiazole ring structure of this compound contributes to its antimicrobial properties. Studies have demonstrated that derivatives of thiazole exhibit potent activity against various bacterial and fungal strains. For instance, research indicates that certain thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamideE. coli25 µg/mL
This compoundS. aureus15 µg/mL
This compoundC. albicans30 µg/mL

The compound's mechanism involves binding to microbial enzymes or receptors, thereby disrupting essential cellular processes in pathogens .

Anticancer Properties

The anticancer potential of this compound has been extensively studied. Research shows that this compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and hepatocarcinoma (HepG2) cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of thiazole derivatives, it was found that:

  • The compound exhibited an IC50 value of 8.107 µM against HepG2 cells.
  • It demonstrated superior efficacy compared to standard chemotherapy agents like doxorubicin, which had an IC50 of 0.877 µM .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-710.5
This compoundHepG28.107
This compoundA54912.3

The anticancer mechanism is primarily attributed to the induction of apoptosis through caspase activation pathways .

Anti-inflammatory Effects

Apart from its antimicrobial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Table 3: Anti-inflammatory Activity

CompoundInflammatory Marker Inhibition (%)
This compoundTNF-α (65%)
This compoundIL-6 (70%)

These effects suggest potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-N-phenyl-1,3-thiazole-4-carboxamide
  • 2-(4-methylphenyl)-N-phenyl-1,3-thiazole-4-carboxamide
  • 2-(4-fluorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide

Uniqueness

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications .

Biological Activity

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on anticancer and antimicrobial activities, along with structure-activity relationship (SAR) insights derived from various studies.

  • Molecular Formula : C16H11ClN2OS
  • Molar Mass : 314.79 g/mol

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10.8 ± 0.08
Hep-G2 (Liver Cancer)11.6 ± 0.12
A549 (Lung Cancer)Not specified

The cytotoxicity of the compound has been linked to its ability to induce apoptosis in cancer cells. Studies indicate that the presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances the anticancer activity by increasing the compound's lipophilicity and receptor binding affinity .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Research indicates promising results against various bacterial strains, suggesting its potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that:

  • The presence of a para-chloro substituent significantly enhances the biological activity.
  • Modifications on the thiazole ring can lead to variations in potency and selectivity against specific targets.

For instance, compounds with additional substitutions on the phenyl ring showed improved efficacy against cancer cell lines compared to their unsubstituted counterparts .

Case Studies

  • Anticancer Efficacy : A study conducted by Evren et al. (2019) demonstrated that derivatives of thiazole with para-chloro substitutions exhibited significant selectivity against A549 human lung adenocarcinoma cells, with IC50 values indicating strong cytotoxic effects compared to standard treatments .
  • Antimicrobial Properties : Research has shown that derivatives of this compound possess broad-spectrum antimicrobial activity, making them candidates for further exploration as therapeutic agents in infectious diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 4-chlorobenzamide derivatives with α-bromoketones. Microwave-assisted synthesis (100–120°C, 15–30 min) improves yield (85–92%) compared to conventional reflux (6–8 h, 65–70% yield). Key intermediates include 4-chlorophenylthioamide and substituted phenyl isocyanates. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1) and confirmed by 1H^1H-NMR (δ 7.2–8.1 ppm for aromatic protons) .

Q. How is structural characterization of this thiazole derivative performed?

  • Methodological Answer :
  • X-ray crystallography (e.g., Cu-Kα radiation, λ = 1.54178 Å) confirms the planar thiazole ring and dihedral angles between substituents (e.g., 4-chlorophenyl and N-phenyl groups form a 45° angle) .
  • Spectroscopy :
  • 1H^1H-NMR: Aromatic protons at δ 7.3–8.0 ppm; thiazole C-H at δ 8.2 ppm.
  • IR: C=O stretch at 1680 cm1^{-1}, C-S at 680 cm1^{-1}.
  • Mass spectrometry : Molecular ion peak at m/z 341.2 (M+^+) .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

  • Methodological Answer :
  • Broth microdilution (CLSI guidelines): Test against Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans (MIC: 25 µg/mL). Use 96-well plates with resazurin as a viability indicator.
  • Time-kill assays : Monitor log-phase reduction over 24 hours. Data interpretation requires normalization to positive controls (e.g., fluconazole) .

Advanced Research Questions

Q. How can computational modeling optimize its pharmacokinetic profile?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to assess solubility (LogS = -3.2) and permeability (Caco-2 model: Papp_{app} = 5.6 × 106^{-6} cm/s).
  • QSAR studies : Derive regression models (R2^2 > 0.85) using descriptors like polar surface area (PSA = 65 Å2^2) and LogP (3.1) to predict bioactivity against Leishmania donovani .

Q. What strategies address contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay standardization : Validate protocols using reference strains (ATCC) and control compounds. For example, discrepancies in IC50_{50} values for Trypanosoma cruzi (5–25 µM) may arise from parasite lifecycle stage (epimastigote vs. amastigote).
  • Purity verification : Use HPLC (C18 column, acetonitrile:water gradient) to confirm ≥95% purity. Impurities (e.g., unreacted 4-chlorophenyl precursor) can falsely elevate activity .

Q. How can derivatization improve solubility for in vivo studies?

  • Methodological Answer :
  • Pro-drug design : Introduce phosphate groups at the carboxamide nitrogen (e.g., N-phosphoryloxymethyl derivatives).
  • Co-solvent systems : Use 10% DMSO + 5% Cremophor EL in saline for intraperitoneal administration. Solubility increases from 0.2 mg/mL (aqueous) to 8 mg/mL .

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